4,6-diphenyl-4H-1,3-oxazin-2-amine 4,6-diphenyl-4H-1,3-oxazin-2-amine
Brand Name: Vulcanchem
CAS No.: 864730-83-6
VCID: VC16401659
InChI: InChI=1S/C16H14N2O/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11,14H,(H2,17,18)
SMILES:
Molecular Formula: C16H14N2O
Molecular Weight: 250.29 g/mol

4,6-diphenyl-4H-1,3-oxazin-2-amine

CAS No.: 864730-83-6

Cat. No.: VC16401659

Molecular Formula: C16H14N2O

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

4,6-diphenyl-4H-1,3-oxazin-2-amine - 864730-83-6

Specification

CAS No. 864730-83-6
Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
IUPAC Name 4,6-diphenyl-4H-1,3-oxazin-2-amine
Standard InChI InChI=1S/C16H14N2O/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11,14H,(H2,17,18)
Standard InChI Key VISPLFQNYILXNY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2C=C(OC(=N2)N)C3=CC=CC=C3

Introduction

Structural Characteristics and Chemical Properties

4,6-Diphenyl-4H-1,3-oxazin-2-amine features a central oxazine ring substituted with two phenyl groups at the 4-position and an amine group at the 2-position. The phenyl substituents contribute to the compound’s planar geometry, enhancing its ability to engage in π-π stacking interactions with biological targets . The amine group acts as a nucleophilic site, enabling hydrogen bonding and participation in condensation reactions .

The compound’s electronic structure, analyzed via DFT calculations, reveals a highest occupied molecular orbital (HOMO) energy of -5.82 eV and a lowest unoccupied molecular orbital (LUMO) energy of -1.76 eV, indicating moderate reactivity . The HOMO-LUMO gap of 4.06 eV suggests stability under physiological conditions, a critical factor for drug candidates .

Synthetic Methodologies

Palladium-Catalyzed Carbonylation-Cyclization

A novel approach involves reacting ortho-iodophenols with cyanamide in the presence of a palladium catalyst (Pd(PPh₃)₄) and molybdenum hexacarbonyl (Mo(CO)₆) as a CO source . This one-pot method proceeds via a carbonylation-cyclization domino reaction, yielding 4H-benzo[e] oxazin-4-ones as intermediates. Subsequent ammonolysis introduces the amine group, achieving a 78% yield under optimized conditions .

Solvent-Free Condensation

An eco-friendly synthesis route employs solvent-free condensation of benzaldehyde derivatives with urea and ammonium acetate at 120°C. This method avoids hazardous reagents and achieves a 65% yield, making it scalable for industrial applications .

Biological Activities

Antibacterial Efficacy

In vitro assays demonstrate that 4,6-diphenyl-4H-1,3-oxazin-2-amine exhibits moderate antibacterial activity, with inhibition zones of 20 mm against S. aureus and 14 mm against E. coli (Table 1) . While less potent than derivatives like 4-chloro-N-(4,6-diphenyl-4H-1,3-oxazin-2-yl)benzamide (33 mm against S. aureus), its simpler structure offers advantages in synthetic accessibility .

Table 1: Antibacterial Activity of 4,6-Diphenyl-4H-1,3-oxazin-2-amine and Derivatives

CompoundInhibition Zone (mm)
4,6-Diphenyl-oxazin-2-amine20 (S. aureus), 14 (E. coli)
Tetracycline (Control)26 (S. aureus), 24 (E. coli)

Mechanism of Action

Molecular docking studies reveal that the compound binds to the tetracycline repressor (TetR) protein (PDB ID: 2VKE) with a free energy of -7.2 kcal/mol, comparable to tetracycline (-7.8 kcal/mol) . Key interactions include hydrogen bonds with Arg⁶⁴ and hydrophobic contacts with Phe⁸⁵, disrupting bacterial protein synthesis .

Theoretical Investigations

Reactivity and Stability

DFT calculations rank 4,6-diphenyl-4H-1,3-oxazin-2-amine as the most stable among five oxazine derivatives, with a global hardness (η) of 2.03 eV . Its low electrophilicity index (ω = 1.89 eV) suggests a reduced tendency to undergo electrophilic attacks, enhancing its metabolic stability .

Table 2: DFT Parameters of 4,6-Diphenyl-4H-1,3-oxazin-2-amine

ParameterValue
HOMO Energy (eV)-5.82
LUMO Energy (eV)-1.76
HOMO-LUMO Gap (eV)4.06
Global Hardness (eV)2.03

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